molecular formula C27H27BrN6O5 B11087135 8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11087135
M. Wt: 595.4 g/mol
InChI Key: XNCRJDJXKFXHNE-UHFFFAOYSA-N
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Description

8-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the benzodioxole and bromophenyl groups. The final step involves the formation of the purine ring system under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and bromophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H27BrN6O5

Molecular Weight

595.4 g/mol

IUPAC Name

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C27H27BrN6O5/c1-30-24-23(25(36)31(2)27(30)37)34(15-20(35)18-4-6-19(28)7-5-18)26(29-24)33-11-9-32(10-12-33)14-17-3-8-21-22(13-17)39-16-38-21/h3-8,13H,9-12,14-16H2,1-2H3

InChI Key

XNCRJDJXKFXHNE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)CC(=O)C6=CC=C(C=C6)Br

Origin of Product

United States

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